molecular formula C25H25NO5 B14992204 N-(2-methoxybenzyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-(2-methoxybenzyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B14992204
M. Wt: 419.5 g/mol
InChI Key: NGWKTMRBIURHJX-UHFFFAOYSA-N
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Description

N-[(2-METHOXYPHENYL)METHYL]-3-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE is a complex organic compound that belongs to the class of furocoumarins Furocoumarins are known for their significant biological activities and are widely present in various natural products

Preparation Methods

The synthesis of N-[(2-METHOXYPHENYL)METHYL]-3-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE can be achieved through a multicomponent reaction. One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of a base such as triethylamine. The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .

Chemical Reactions Analysis

N-[(2-METHOXYPHENYL)METHYL]-3-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and furocoumarin moieties.

Scientific Research Applications

N-[(2-METHOXYPHENYL)METHYL]-3-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits significant biological activity and is studied for its potential therapeutic effects.

    Medicine: It is investigated for its potential use in the treatment of various diseases, including skin disorders and cancer.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-3-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to act as a photosensitizer, generating reactive oxygen species (ROS) upon exposure to light. These ROS can induce cell damage and apoptosis, making the compound useful in photodynamic therapy for cancer treatment .

Comparison with Similar Compounds

N-[(2-METHOXYPHENYL)METHYL]-3-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE can be compared with other furocoumarin derivatives, such as:

    Psoralen: Used in PUVA therapy for skin disorders.

    Bergapten: Known for its phototoxic properties.

    Xanthotoxin: Used in the treatment of vitiligo and psoriasis.

Properties

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C25H25NO5/c1-14-13-30-23-16(3)24-20(11-19(14)23)15(2)18(25(28)31-24)9-10-22(27)26-12-17-7-5-6-8-21(17)29-4/h5-8,11,13H,9-10,12H2,1-4H3,(H,26,27)

InChI Key

NGWKTMRBIURHJX-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC=CC=C4OC)C)C

Origin of Product

United States

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